molecular formula C14H11N3O B1677069 OAC1

OAC1

Cat. No.: B1677069
M. Wt: 237.26 g/mol
InChI Key: HWJRIFZDXJKJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OAC1 is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a pyrrolo[2,3-c]pyridine core, which is known for its biological activity and ability to interact with various molecular targets.

Mechanism of Action

Target of Action

OAC1, also known as N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide or OAC-1, is a potent activator of Oct4 . Oct4, also known as POU5F1, is a transcription factor critically involved in the self-renewal of pluripotent stem cells . It also targets Nanog and Sox2, which are key components of the pluripotency network .

Mode of Action

This compound enhances the activation of Oct4 and Nanog promoters, thereby promoting the formation of induced pluripotent stem cells (iPSCs) . It activates Oct4 through the upregulation of HOXB4 expression . This compound increases the transcription of the Oct4-Nanog-Sox2 triad and TET1 , a gene known to be involved in DNA demethylation .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances the reprogramming efficiency of cells, thereby facilitating the formation of iPSCs . It also increases the transcription of the Oct4-Nanog-Sox2 triad and TET1 , which are key players in the pluripotency network and DNA demethylation process, respectively.

Pharmacokinetics

Its ability to enhance reprogramming efficiency and accelerate the reprogramming process suggests that it may have favorable bioavailability and pharmacokinetic properties .

Result of Action

This compound has been shown to enhance the efficiency of iPSC formation and accelerate the reprogramming process . It increases the numbers of phenotypically defined hematopoietic stem cells (HSC) and functional Hematopoietic progenitor cells (HPC) . It also activates OCT4 through upregulation of HOXB4 expression to expand hematopoietic stem cells (HSC) .

Action Environment

It’s worth noting that the effectiveness of this compound in enhancing reprogramming efficiency and accelerating the reprogramming process suggests that it may be robust across a range of cellular environments .

Biochemical Analysis

Biochemical Properties

N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide plays a crucial role in biochemical reactions, particularly in the regulation of gene expression. It is known to interact with the octamer-binding transcription factor 4 (Oct4), a transcription factor critically involved in the self-renewal of pluripotent stem cells . N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide activates the expression of Oct4 through the Oct4 gene promoter, enhancing the reprogramming efficiency of mouse embryonic fibroblasts transfected with Oct4, Sox2, Klf4, and c-Myc . This interaction is essential for maintaining the pluripotency of stem cells and facilitating their expansion.

Cellular Effects

N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide has profound effects on various types of cells and cellular processes. It significantly influences cell function by enhancing the expression of Oct4, which is commonly used as a marker for pluripotency . This compound mediates the ex vivo expansion of cord blood CD34+ hematopoietic stem and progenitor cells by regulating the expression of HOXB4 . Additionally, N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide increases the transcription of the Oct4-Nanog-Sox2 triad and Tet1, a gene involved in DNA demethylation . These effects are crucial for the reprogramming and maintenance of pluripotent stem cells.

Molecular Mechanism

The molecular mechanism of action of N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide involves its binding interactions with biomolecules and its role in gene expression. This compound activates the Oct4 gene promoter, leading to increased transcription of Oct4 and other pluripotency-associated genes . It enhances reprogramming efficiency by increasing the expression of Oct4, Sox2, Klf4, and c-Myc, which are essential for inducing pluripotency in somatic cells . N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide also influences the expression of Tet1, contributing to DNA demethylation and further promoting pluripotency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide change over time. Studies have shown that the protein level of Oct4 expression greatly increases after the culture of cord blood CD34+ cells with N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide . The stability and degradation of this compound are crucial for its long-term effects on cellular function. It has been observed that N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide remains effective in enhancing the reprogramming efficiency and maintaining the pluripotency of stem cells over extended periods .

Dosage Effects in Animal Models

The effects of N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide vary with different dosages in animal models. Studies have shown that a concentration of 500nM of N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide is most effective for the ex vivo expansion of hematopoietic stem cells . Higher doses may lead to toxic or adverse effects, while lower doses may not be sufficient to achieve the desired reprogramming efficiency and maintenance of pluripotency . It is essential to determine the optimal dosage to maximize the benefits of this compound while minimizing potential risks.

Metabolic Pathways

N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide is involved in various metabolic pathways, particularly those related to gene expression and cellular reprogramming. This compound interacts with enzymes and cofactors that regulate the transcription of pluripotency-associated genes . It influences metabolic flux and metabolite levels by enhancing the expression of Oct4, Sox2, Klf4, and c-Myc, which are crucial for maintaining the pluripotency of stem cells . These interactions are essential for the reprogramming and expansion of stem cells.

Transport and Distribution

The transport and distribution of N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide within cells and tissues are critical for its effectiveness. This compound is transported into cells and tissues through specific transporters and binding proteins . It accumulates in the nucleus, where it activates the Oct4 gene promoter and enhances the expression of pluripotency-associated genes . The localization and accumulation of N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide are essential for its role in maintaining the pluripotency of stem cells.

Subcellular Localization

N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide is primarily localized in the nucleus, where it exerts its effects on gene expression and cellular reprogramming . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its accumulation in the nucleus . This localization is crucial for the activation of the Oct4 gene promoter and the enhancement of pluripotency-associated gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OAC1 typically involves palladium-mediated Sonogashira coupling. This method uses an appropriately substituted 4-amino-2-bromo-5-iodopyridine as a starting material . The reaction conditions often include the use of palladium catalysts and copper co-catalysts in an inert atmosphere to facilitate the coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

OAC1 undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated derivatives.

Scientific Research Applications

OAC1 has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OAC1 is unique due to its specific substitution pattern and the presence of the benzamide group. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N-(1H-pyrrolo[2,3-c]pyridin-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14(10-4-2-1-3-5-10)17-13-8-11-6-7-15-12(11)9-16-13/h1-9,15H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJRIFZDXJKJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C3C(=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does OAC1 enhance the reprogramming efficiency of induced pluripotent stem cells (iPSCs)?

A1: this compound activates the promoters of key pluripotency genes, Oct4 and Nanog. [] This activation enhances the transcription of these genes, as well as Sox2 and Tet1, contributing to a more efficient and rapid reprogramming process. [] It is noteworthy that this compound's mechanism appears to be independent of p53-p21 pathway inhibition or Wnt-β-catenin signaling activation. []

Q2: What role does this compound play in the ex vivo expansion of human cord blood hematopoietic stem and progenitor cells?

A2: this compound promotes the ex vivo expansion of human cord blood CD34+ cells, particularly the CD34+CD38-CD45RA-CD90+CD49f+ subpopulation known for long-term repopulating capacity. [] This effect is linked to this compound's ability to upregulate the expression of HOXB4, a crucial regulator of hematopoietic stem cell self-renewal. []

Q3: How does this compound affect NAD+ homeostasis and replicative lifespan in Saccharomyces cerevisiae?

A3: Reducing the activity of the Ssy1-Ptr3-Ssy5 (SPS) amino acid sensing pathway, through an ssy5Δ mutation, extends the replicative lifespan in S. cerevisiae. [] this compound, encoding a putative malate-pyruvate NADH shuttle component, shows increased expression in ssy5Δ cells, and its deletion diminishes the lifespan extension. [] This suggests that this compound, potentially through its role in NADH shuttling and NAD+ homeostasis, contributes to the longevity effect observed upon SPS pathway attenuation. []

Q4: What is the molecular formula and weight of N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide (this compound)?

A4: While the provided abstracts do not explicitly state the molecular formula and weight, these can be determined based on the chemical structure of N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide.

Q5: Is there spectroscopic data available for this compound?

A5: The provided research abstracts do not provide specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound.

Q6: Have there been any computational chemistry studies conducted on this compound?

A6: While the provided abstracts don't detail specific computational studies, one abstract mentions the identification of this compound through a high-throughput screening of chemical libraries. [] Such screenings often employ computational methods like virtual screening and structure-based drug design, suggesting that computational data might be available but is not explicitly discussed in the abstracts.

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